Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol glyceryl ether mononicotinate: is a compound derived from guaiacol, a phenolic compound known for its expectorant and antiseptic properties Guaiacol glyceryl ether mononicotinate is synthesized by combining guaiacol with glyceryl ether and nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mitsunobu Reaction: One method involves the Mitsunobu reaction, where isopropylidene glycerol-4-methanol reacts with guaiacol in the presence of triphenylphosphine and diisopropyl azodicarboxylate to form an intermediate product.
Condensation Reaction: Another method involves the condensation of guaiacol with glyceryl ether under alkaline conditions, followed by acid-catalyzed hydrolysis to obtain the target product.
Industrial Production Methods: The industrial production of guaiacol glyceryl ether mononicotinate typically involves the use of clean, low-cost raw materials and moderate reaction conditions. The process is designed to be adaptable to large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guaiacol glyceryl ether mononicotinate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
Antioxidant Studies: The compound’s ability to scavenge reactive oxygen species makes it valuable in research on oxidative stress and cell proliferation.
Medicine:
Respiratory Treatments: It is used as an expectorant and antiseptic in formulations for treating respiratory conditions.
Industry:
Mechanism of Action
Mechanism of Action: Guaiacol glyceryl ether mononicotinate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, reducing oxidative stress and promoting cell proliferation. This mechanism is particularly beneficial in respiratory treatments, where it helps to clear mucus and reduce inflammation .
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, neutralizing their harmful effects.
Cell Proliferation Pathways: It promotes cell proliferation by reducing oxidative damage and supporting cellular repair mechanisms.
Comparison with Similar Compounds
Guaiacol: The parent compound, known for its antiseptic and expectorant properties.
Guaiacylglycerol-β-guaiacyl ether: A model compound used in lignin degradation studies.
Uniqueness: Guaiacol glyceryl ether mononicotinate stands out due to its combined properties of guaiacol and nicotinic acid, offering enhanced antioxidant and expectorant effects. Its unique structure allows for diverse applications in medicine and industry, making it a valuable compound for research and therapeutic use .
Properties
CAS No. |
20026-81-7 |
---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
InChI Key |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.